molecular formula C11H13N3S B6614166 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole CAS No. 116850-61-4

3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole

Cat. No. B6614166
CAS RN: 116850-61-4
M. Wt: 219.31 g/mol
InChI Key: MWKWMNGWIBKDCM-UHFFFAOYSA-N
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Description

3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole (ETMPT) is a synthetic triazole derivative with a wide range of applications in scientific research. It is a versatile compound that has been used in a variety of fields, including drug design, medicinal chemistry, and biochemistry. ETMPT has a unique structure that allows it to interact with a variety of biological targets, making it an attractive compound for researchers.

Mechanism of Action

The mechanism of action of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is not fully understood, but it is believed to interact with certain enzymes and receptors in a manner that leads to various physiological effects. It is thought to bind to certain proteins, such as the enzyme cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. Additionally, it is believed to interact with certain receptors, such as the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole are not fully understood, but it is believed to have anti-inflammatory, anti-anxiety, and anti-depressant effects. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the regulation of inflammation. Additionally, it has been found to interact with the serotonin receptor 5-HT1A, which is involved in the regulation of mood and anxiety.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole in laboratory experiments include its low cost, its ability to interact with a variety of biological targets, and its relatively low toxicity. Additionally, 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is relatively easy to synthesize and is stable in a variety of conditions. The main limitation of using 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole in laboratory experiments is its lack of selectivity, as it can interact with a variety of biological targets.

Future Directions

For 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole research include further studies on its mechanism of action and its effects on various biological pathways. Additionally, further studies on its potential applications in drug design and medicinal chemistry are warranted. Additionally, further research is needed to determine the effects of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole on various physiological processes, such as inflammation, mood, and anxiety. Additionally, further studies are needed to explore the potential of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole as a tool for environmental toxicity studies. Finally, further research is needed to develop more selective derivatives of 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole that could be used in drug design and medicinal chemistry.

Synthesis Methods

3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole is synthesized through a multi-step process that involves the condensation of ethylthiourea and 4-methyl-5-phenyl-4H-1,2,4-triazol-3-thiol. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is typically carried out in an aqueous solution at a temperature of around 100°C. The reaction is then followed by a hydrolysis step to convert the product into 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole.

Scientific Research Applications

3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole has been used in numerous scientific studies for its ability to interact with a variety of biological targets. It has been used as a tool to study the effects of drugs on certain biological pathways, as well as to study the effects of environmental toxins on the human body. Additionally, 3-(Ethylthio)-4-methyl-5-phenyl-4H-1,2,4-triazole has been used in drug design studies, as it has been found to interact with certain enzymes and receptors in a manner that could potentially lead to the development of new drugs.

properties

IUPAC Name

3-ethylsulfanyl-4-methyl-5-phenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3S/c1-3-15-11-13-12-10(14(11)2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWKWMNGWIBKDCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20151548
Record name 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

116850-61-4
Record name 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116850614
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4H-1,2,4-Triazole, 3-(ethylthio)-4-methyl-5-phenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20151548
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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